molecular formula C19H14N2 B11405062 1,3-diphenyl-1H-indazole

1,3-diphenyl-1H-indazole

Cat. No.: B11405062
M. Wt: 270.3 g/mol
InChI Key: FYMDGSXDDXPZIY-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications The structure of this compound consists of an indazole core with two phenyl groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole . Another method involves the condensation of ortho-fluorobenzaldehydes or their O-methyloximes with hydrazine . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, have also been employed to synthesize 1H-indazoles .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. For instance, a Cu(OAc)2-catalyzed reaction in DMSO under an O2 atmosphere can produce a wide variety of 1H-indazoles in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Typically involves reagents like chlorine or bromine in the presence of a catalyst.

    Nitration: Uses nitric acid and sulfuric acid as reagents.

    Sulfonation: Involves sulfuric acid or oleum.

    Alkylation and acylation: Use alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated indazoles, while nitration can yield nitro-indazoles .

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites . This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1,3-Diphenyl-1H-Indazole

This compound is unique due to the presence of two phenyl groups at the 1 and 3 positions. This structural feature enhances its stability and allows for diverse chemical modifications.

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

1,3-diphenylindazole

InChI

InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21(20-19)16-11-5-2-6-12-16/h1-14H

InChI Key

FYMDGSXDDXPZIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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